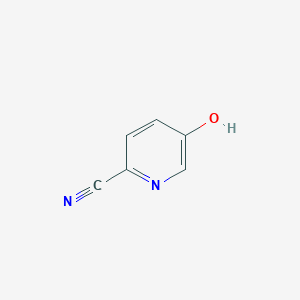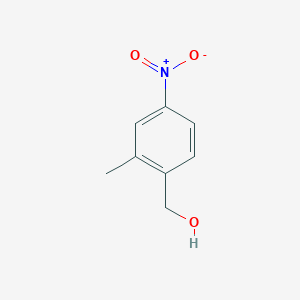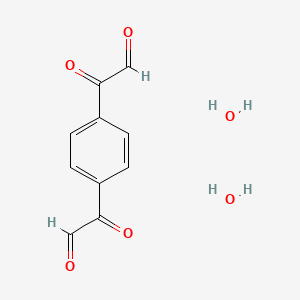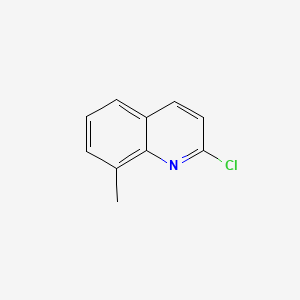
2-Vinylterephthalic acid
Vue d'ensemble
Description
2-Vinylterephthalic acid is an organic compound with the molecular formula C10H8O4. It is characterized by the presence of a vinyl group attached to a benzene ring that also contains two carboxylic acid groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Vinylterephthalic acid can be synthesized through various methods. One common approach involves the reaction of terephthalic acid with acetylene in the presence of a catalyst. This reaction typically requires high temperatures and pressures to facilitate the formation of the vinyl group on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of zirconium tetrachloride as a catalyst. The reaction mixture, which includes terephthalic acid and acetylene, is refluxed in water with hydrochloric acid for an extended period, typically around 24 hours .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Vinylterephthalic acid undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form a carboxylic acid group.
Reduction: The vinyl group can be reduced to form an ethyl group.
Substitution: The carboxylic acid groups can participate in esterification reactions to form esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Alcohols in the presence of an acid catalyst are typically used for esterification.
Major Products:
Oxidation: Formation of terephthalic acid.
Reduction: Formation of 2-ethylterephthalic acid.
Substitution: Formation of various esters depending on the alcohol used.
Applications De Recherche Scientifique
2-Vinylterephthalic acid has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer for the synthesis of polyesters, which are valuable in the production of fibers, films, and plastics.
Material Science: The compound is used in the preparation of metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis.
Biology and Medicine: Research is ongoing into its potential use in drug delivery systems and as a building block for bioactive compounds.
Mécanisme D'action
The mechanism of action of 2-vinylterephthalic acid primarily involves its ability to participate in polymerization reactions. The vinyl group allows it to form long polymer chains, while the carboxylic acid groups provide sites for further chemical modification. This dual functionality makes it a versatile building block in polymer chemistry.
Comparaison Avec Des Composés Similaires
Terephthalic Acid: Lacks the vinyl group, making it less reactive in polymerization reactions.
2-Ethylterephthalic Acid: Similar structure but with an ethyl group instead of a vinyl group, affecting its reactivity and applications.
Isophthalic Acid: Has carboxylic acid groups in different positions on the benzene ring, leading to different chemical properties and applications.
Uniqueness: 2-Vinylterephthalic acid is unique due to the presence of both a vinyl group and two carboxylic acid groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable building block for the synthesis of advanced materials and polymers .
Propriétés
IUPAC Name |
2-ethenylterephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-2-6-5-7(9(11)12)3-4-8(6)10(13)14/h2-5H,1H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCMNKJCKDXHHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC(=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610648 | |
| Record name | 2-Ethenylbenzene-1,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216431-29-7 | |
| Record name | 2-Ethenylbenzene-1,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


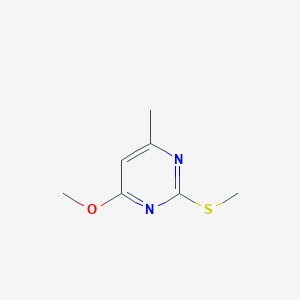


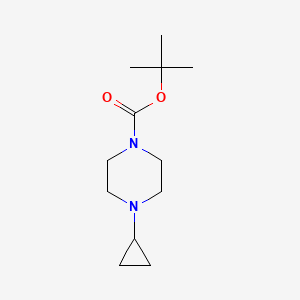
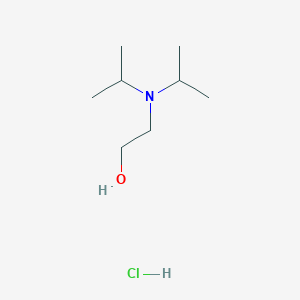
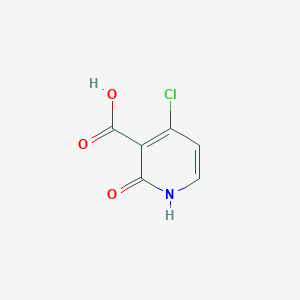

![N,N-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine](/img/structure/B1592076.png)

![3-Methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1592080.png)
